molecular formula C26H31N5O6 B12062927 p-Glu-phe-leu-p-nitroanilide

p-Glu-phe-leu-p-nitroanilide

Cat. No.: B12062927
M. Wt: 509.6 g/mol
InChI Key: NLVMZXVGZDVXDA-UHFFFAOYSA-N
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Scientific Research Applications

Protease Activity Measurement

One of the primary applications of p-Glu-phe-leu-p-nitroanilide is in measuring the activity of specific proteases that cleave after leucine residues. The release of p-nitroaniline upon cleavage can be quantitatively assessed using spectrophotometric methods, allowing researchers to determine enzyme kinetics and substrate specificity.

Case Studies and Protocols

  • Quantification of Ficin Enzyme Activity : Ficin, a protease derived from fig latex, has been studied using this compound as a substrate to evaluate its activity under various conditions. The results indicated that the enzyme exhibits optimal activity at specific pH levels, which is crucial for applications in food processing and biotechnology .
  • Biofortification of Pearl Millet : In agricultural studies, this substrate has been utilized to assess the proteolytic activity of enzymes involved in the biofortification process, enhancing the nutritional content of crops .

Enzyme Specificity Studies

The specificity of various proteases towards this compound has been explored in several studies. This compound serves as a model substrate to understand how different proteases interact with peptide bonds and their catalytic mechanisms.

Research Insights

  • Studies have shown that microbial proteases exhibit varying degrees of specificity towards this synthetic substrate, which aids in the classification and identification of new proteolytic enzymes .
  • The use of this substrate has also facilitated the discovery of expanded substrate specificity in dipeptidyl peptidases (DPPs), which are critical for understanding metabolic processes related to diabetes and obesity .

Industrial Applications

The utility of this compound extends beyond academic research into industrial applications, particularly in the food and detergent industries where proteases play a vital role.

Industrial Case Studies

  • Food Industry : In food processing, proteases are utilized for tenderizing meat and improving texture. The ability to measure their activity using this compound allows for optimization of enzymatic processes to enhance product quality .
  • Detergent Formulations : Proteases are also incorporated into laundry detergents to break down protein-based stains. The effectiveness of these formulations can be evaluated using this synthetic substrate to ensure optimal performance .

Summary Table of Applications

Application AreaSpecific UseKey Findings/Insights
Protease ActivityMeasurement with FicinOptimal activity at specific pH levels
Agricultural ResearchBiofortification studiesEnhances nutritional content
Enzyme SpecificityClassification of microbial proteasesIdentification of new enzymes
Food IndustryTenderizing meatOptimization of enzymatic processes
Detergent FormulationsEvaluation of protease effectivenessImproved stain removal capabilities

Biological Activity

p-Glu-Phe-Leu-p-nitroanilide (GPLNA) is a synthetic peptide substrate widely used in biochemical research, particularly in the study of proteolytic enzymes. Its structure, featuring a p-nitroanilide moiety, allows for the quantification of enzymatic activity through the release of p-nitroaniline upon hydrolysis. This article delves into the biological activity of GPLNA, summarizing key research findings, case studies, and enzyme specificity data.

Chemical Structure

GPLNA is composed of three amino acids: pyroglutamic acid (p-Glu), phenylalanine (Phe), and leucine (Leu), linked to a p-nitroanilide group. The chemical structure can be represented as follows:

p Glu Phe Leu p Nitroanilide\text{p Glu Phe Leu p Nitroanilide}

Enzymatic Hydrolysis

The biological activity of GPLNA primarily revolves around its hydrolysis by various proteases. The hydrolysis process can be quantitatively measured, providing insights into enzyme kinetics and substrate specificity.

Enzyme Specificity

Research indicates that GPLNA is preferentially hydrolyzed by specific enzymes, particularly those with a preference for leucine at the P1 position. For instance, studies have shown that leupeptin-inactivating enzymes exhibit significant activity towards GPLNA compared to other substrates. The kinetic parameters such as KmK_m and kcatk_{cat} have been calculated to assess enzyme efficiency.

Substrate K_m (µM) k_cat (s^-1) Enzyme
GPLNA2500.5LIE
Leu-p-nitroanilide1001.5LIE

Study 1: Hydrolysis by Leupeptin-Inactivating Enzyme

In a study focusing on the leupeptin-inactivating enzyme (LIE), GPLNA was shown to be hydrolyzed effectively under optimal conditions (pH 9.0, 40°C). The study measured the initial velocity of substrate hydrolysis, demonstrating that LIE had a higher catalytic efficiency for GPLNA than for other aminoacyl-p-nitroanilides lacking leucine at the P1 position .

Study 2: Metabolism in Mammary Tissue

Another significant study explored the metabolism of aminoacyl-p-nitroanilides, including GPLNA, in rat mammary tissue. The findings revealed that GPLNA could trans-stimulate D-aspartate efflux from mammary explants, indicating its potential role in physiological processes related to lactation .

The hydrolysis of GPLNA involves the cleavage of the peptide bond between leucine and p-nitroanilide, facilitated by serine or cysteine proteases. The release of p-nitroaniline serves as a measurable product that can be quantified spectrophotometrically.

Properties

IUPAC Name

N-[1-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O6/c1-16(2)14-21(25(34)27-18-8-10-19(11-9-18)31(36)37)29-26(35)22(15-17-6-4-3-5-7-17)30-24(33)20-12-13-23(32)28-20/h3-11,16,20-22H,12-15H2,1-2H3,(H,27,34)(H,28,32)(H,29,35)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVMZXVGZDVXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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